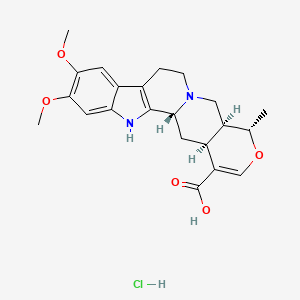
4-Methylracephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylracephedrine is an organic compound belonging to the class of phenylpropanes. It is a synthetic derivative of ephedrine, characterized by the presence of a methyl group at the fourth position of the phenyl ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylracephedrine involves several steps, typically starting with the precursor ephedrine. The process includes methylation at the fourth position of the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of methylating agents like methyl iodide in the presence of a base can facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylracephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde, while reduction can produce 4-methylphenylethanol.
Applications De Recherche Scientifique
4-Methylracephedrine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies often explore its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Research investigates its potential therapeutic uses, including its role as a sympathomimetic agent.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
4-Methylracephedrine acts as a sympathomimetic amine, mimicking the effects of catecholamines on the sympathetic nervous system. It stimulates alpha and beta adrenergic receptors, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily those associated with the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ephedrine: A naturally occurring compound with similar sympathomimetic properties.
Methylephedrine: Another synthetic derivative with a similar structure but different pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar uses in decongestants.
Uniqueness
4-Methylracephedrine is unique due to its specific methylation at the fourth position, which alters its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can result in different therapeutic effects and metabolic pathways .
Propriétés
Numéro CAS |
906422-93-3 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1 |
Clé InChI |
DUESQFQLBNOCIT-MWLCHTKSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


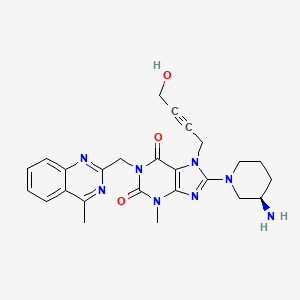


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
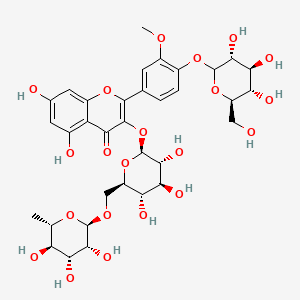
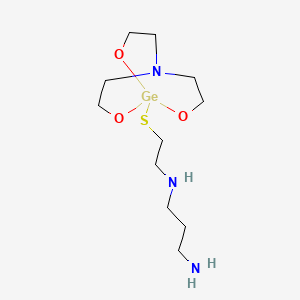
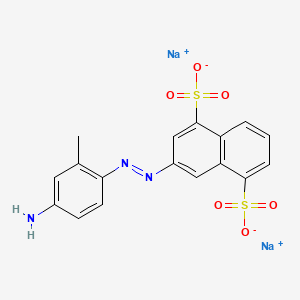
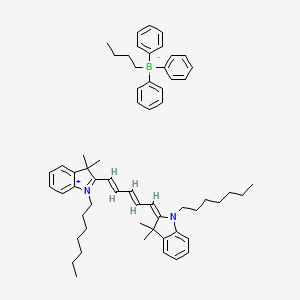


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
